Cas no 1428348-02-0 (6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole)

6-(3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole is a heterocyclic compound featuring a 1,2,4-oxadiazole core linked to an azetidine ring and an indole moiety. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a promising candidate for medicinal chemistry applications. The rigid oxadiazole scaffold contributes to strong binding affinity, while the azetidine ring offers conformational constraint, potentially improving selectivity. This compound is of interest in drug discovery, particularly for targeting protein-protein interactions or enzyme inhibition due to its unique structural features. Its synthetic versatility allows for further derivatization, enabling optimization of pharmacokinetic properties.
6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole structure
1428348-02-0 structure
Product name:6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
CAS No:1428348-02-0
MF:C21H15F3N4O2
MW:412.364614725113
CID:6328026
PubChem ID:71784125

6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
    • VU0531117-1
    • 1428348-02-0
    • 1H-indol-6-yl-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone
    • (1H-indol-6-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
    • F6064-3326
    • AKOS024530995
    • 6-(3-{3-[3-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}AZETIDINE-1-CARBONYL)-1H-INDOLE
    • Inchi: 1S/C21H15F3N4O2/c22-21(23,24)16-3-1-2-13(8-16)18-26-19(30-27-18)15-10-28(11-15)20(29)14-5-4-12-6-7-25-17(12)9-14/h1-9,15,25H,10-11H2
    • InChI Key: LWPBEMKBRWTNTR-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)C1=NOC(C2CN(C(C3=CC=C4C=CNC4=C3)=O)C2)=N1)(F)F

Computed Properties

  • Exact Mass: 412.11471022g/mol
  • Monoisotopic Mass: 412.11471022g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 642
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75Ų
  • XLogP3: 3.8

6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6064-3326-2μmol
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
2μmol
$57.0 2023-09-09
Life Chemicals
F6064-3326-100mg
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
100mg
$248.0 2023-09-09
Life Chemicals
F6064-3326-10mg
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
10mg
$79.0 2023-09-09
Life Chemicals
F6064-3326-25mg
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
25mg
$109.0 2023-09-09
Life Chemicals
F6064-3326-40mg
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
40mg
$140.0 2023-09-09
Life Chemicals
F6064-3326-20μmol
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
20μmol
$79.0 2023-09-09
Life Chemicals
F6064-3326-1mg
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
1mg
$54.0 2023-09-09
Life Chemicals
F6064-3326-2mg
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
2mg
$59.0 2023-09-09
Life Chemicals
F6064-3326-4mg
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
4mg
$66.0 2023-09-09
Life Chemicals
F6064-3326-15mg
6-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole
1428348-02-0
15mg
$89.0 2023-09-09

Additional information on 6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole

Introduction to 6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole and Its Significance in Modern Chemical Biology

6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole, identified by its CAS number 1428348-02-0, is a compound of significant interest in the field of chemical biology. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in drug discovery and therapeutic development. The presence of multiple heterocyclic moieties, including a trifluoromethyl group and an indole core, makes this compound a promising candidate for further exploration in medicinal chemistry.

The structural composition of 6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole encompasses several key functional groups that contribute to its unique chemical properties. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, plays a crucial role in modulating the pharmacokinetic profile of the compound. Additionally, the 1,2,4-oxadiazole ring, a well-documented scaffold in pharmaceuticals, introduces additional binding sites that can interact with biological targets. These features collectively contribute to the compound's potential as a lead molecule in the development of novel therapeutics.

In recent years, there has been growing interest in the exploration of indole derivatives due to their diverse biological activities. Indole-based compounds have been extensively studied for their roles in various physiological processes, including antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of additional heterocyclic systems into the indole core has further expanded the spectrum of potential applications. For instance, studies have shown that indole derivatives can modulate enzyme activity and receptor binding, making them valuable tools in drug design.

The azetidine moiety in 6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole adds another layer of complexity to its structure. Azetidine derivatives are known for their ability to interact with biological targets through specific hydrogen bonding interactions. This property makes them particularly useful in the development of small-molecule inhibitors and modulators. The combination of these structural elements suggests that this compound may exhibit multiple modes of action, enhancing its therapeutic potential.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of complex molecules more accurately. These tools have been instrumental in identifying promising candidates for further experimental validation. In the case of 6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole, computational studies have suggested that it may interact with various biological targets relevant to diseases such as cancer and inflammation. These findings highlight the compound's potential as a starting point for developing novel therapeutic agents.

The synthesis of 6-(3-{3-3-(trifluoromethyl)phenyl-1,2,4-oxadiazol-5-yl}azetidine-1-carbonyl)-1H-indole presents unique challenges due to its complex structural framework. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have been particularly useful in constructing the desired heterocyclic systems. These advances have opened up new avenues for exploring the synthetic possibilities of similar compounds.

The biological evaluation of 6-(3-{3-3-(trifluoromethyl)phenyl}-1H-indole derivatives has revealed several interesting properties. For example, some derivatives have shown inhibitory activity against enzymes involved in cancer cell proliferation. Additionally, preclinical studies have indicated that certain indole-based compounds can modulate immune responses and reduce inflammation. These findings underscore the importance of further investigating the pharmacological properties of this class of compounds.

Future research directions for 6-(3-{3-trifluoromethyl)phenyl}-1H-indole derivatives include exploring their potential in combination therapies and understanding their mechanisms of action at a molecular level. Advances in techniques such as crystallography and spectroscopy will provide deeper insights into how these compounds interact with biological targets. Additionally, exploring their efficacy in animal models will be crucial for evaluating their translational potential.

The development of novel therapeutics often involves iterative cycles of synthesis and biological testing. The case of 6-(3-{3-trifluoromethyl)phenyl}-1H-indole derivatives exemplifies this process well. By leveraging both experimental and computational approaches, researchers can rapidly identify promising candidates and refine their structures for optimal activity. This iterative approach is essential for bringing new drugs to market efficiently.

In conclusion,6-(3-{3-trifluoromethyl)phenyl}-1H-indole derivatives represent a promising area of research with significant therapeutic potential. Their complex structures and diverse functional groups make them valuable tools for drug discovery and development. As our understanding of their biological activities grows, these compounds are likely to play an increasingly important role in addressing various diseases.

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